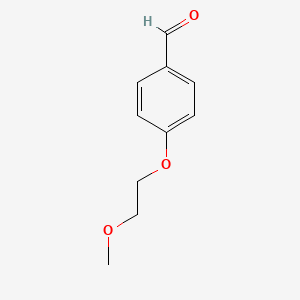
Dehydropodophyllotoxin
Descripción general
Descripción
Dehydropodophyllotoxin is a natural product found in various plant species, including Juniperus sabina and Dysosma versipellis. It belongs to the class of aryltetralin lignans and possesses a characteristic four-ring system with a free-rotating tri-substituted benzene ring. This compound exhibits strong bioactivities, including antiviral, antitumor, and anti-inflammatory effects .
Synthesis Analysis
Dehydropodophyllotoxin can be isolated from natural sources or synthesized. Its structure was first elucidated in 1930 after being isolated from Podophyllum peltatum. Various derivatives and semi-synthetic compounds, such as etoposide and teniposide, have been developed for clinical use .
Molecular Structure Analysis
The molecular formula of dehydropodophyllotoxin is C22H18O8. It features a complex arrangement of fused rings, including a benzofuran and a benzodioxolone moiety. The compound’s chemical structure is characterized by a hydroxyl group and three methoxy groups on the phenyl ring .
Chemical Reactions Analysis
Dehydropodophyllotoxin undergoes various chemical reactions, including modifications and derivatizations. These reactions lead to the synthesis of related compounds with optimized antitumor activity. Notably, etoposide, a derivative of podophyllotoxin, has been successfully used in clinics .
Aplicaciones Científicas De Investigación
Dehydropodophyllotoxin: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: Dehydropodophyllotoxin has shown promise in cancer therapy, particularly in inhibiting cell proliferation and exerting antitumor effects through various signaling pathways such as PI3K/mTOR and AKT/NF-κB . It has also been implicated in the inhibition of MMP-3 in gastric carcinoma and FAK, RhoA, and ROCK1 in melanoma .
Anti-Inflammatory Applications: Compounds isolated from plants containing dehydropodophyllotoxin have been used as folk medicines for their strong anti-inflammatory properties .
Pharmacological Studies: The pharmacological relevance of dehydropodophyllotoxin is highlighted by its influence on tubulin assembly, which is crucial for its biological activities .
Drug Repurposing: Dehydropodophyllotoxin derivatives are being explored for drug repurposing opportunities, potentially offering new avenues for treatment strategies .
Chemotherapy Complementation: The compound may play a role in complementing chemotherapy by initiating apoptosis in cancer cells through various pathways .
Nrf2 Inhibition: As an Nrf2 inhibitor, dehydropodophyllotoxin could be significant in improving the sensitivity of tumor cells to neoplastic drugs .
Nanorobotics in Cancer Treatment: Advances in medical nanorobots for cancer treatments include the exploration of dehydropodophyllotoxin as a component in drug delivery systems, targeted therapy, and other comprehensive treatments .
Traditional Medicine: Historically, dehydropodophyllotoxin has been part of traditional medicine practices due to its various therapeutic properties .
Mecanismo De Acción
Target of Action
Dehydropodophyllotoxin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and is vital for cell division .
Mode of Action
Dehydropodophyllotoxin interacts with tubulin, disrupting its assembly and leading to the destabilization of microtubules . This disruption prevents the normal functioning of the microtubules, which can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by dehydropodophyllotoxin is the microtubule assembly pathway . By disrupting tubulin assembly, dehydropodophyllotoxin interferes with the formation and function of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest at the metaphase-anaphase transition, preventing cell division and leading to cell death .
Pharmacokinetics
The closely related compound podophyllotoxin is known to have a rapid onset of action and is quickly metabolized
Result of Action
The primary result of dehydropodophyllotoxin’s action is the inhibition of cell division , leading to cell death . By disrupting the assembly of tubulin, dehydropodophyllotoxin prevents the formation of the mitotic spindle, an essential component for cell division . This leads to cell cycle arrest and ultimately cell death .
Direcciones Futuras
Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .
Propiedades
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradehydropodophyllotoxin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





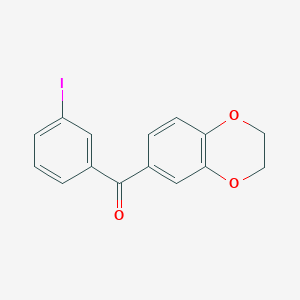
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)

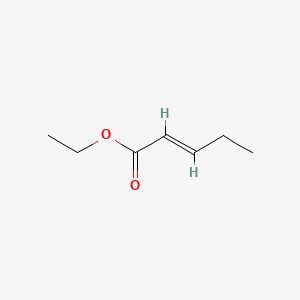
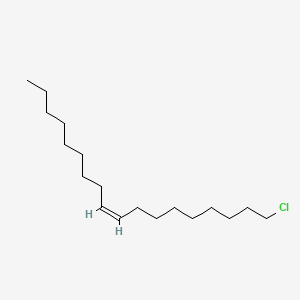

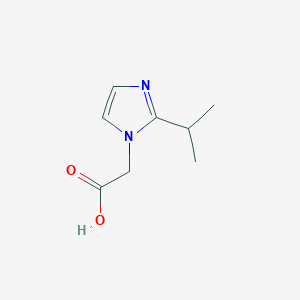
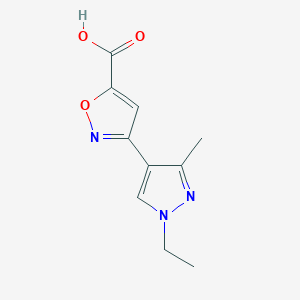

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
